

SRX3177 chemical structure and properties

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An In-depth Technical Guide to SRX3177: A Triple-Action Inhibitor of CDK4/6, PI3K, and BRD4

Introduction

SRX3177 is a novel, potent, small-molecule inhibitor with a unique triple-action mechanism, simultaneously targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6), Phosphoinositide 3-Kinase (PI3K), and the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4.[1][2][3] This multi-targeted approach is designed to overcome the limitations of single-agent therapies by disrupting key oncogenic signaling pathways involved in cell cycle progression, cell growth, and transcriptional regulation.[1] SRX3177 has demonstrated broad cytotoxic activity across a variety of cancer cell lines and has also been investigated for its antiviral properties against SARS-CoV-2.[1][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental methodologies related to SRX3177 for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

SRX3177 is a complex heterocyclic molecule. Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identification of SRX3177



Identifier	Value	
IUPAC Name	7-Cyclopentyl-N,N-dimethyl-2-((4-(5-morpholino-7-oxo-7H-thieno[3,2-b]pyran-3-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide[5]	
CAS Number	2241237-51-2[5]	
Chemical Formula	C31H32N6O4S[5]	
InChI Key	XJKTXWSMMWPNTP-UHFFFAOYSA-N[5]	
SMILES	O=C1C=C(N2CCOCC2)OC3=C1SC=C3C4=CC =C(NC5=NC6=C(C=C(N6C7CCCC7)C(N(C)C)= O)C=N5)C=C4[1]	

Table 2: Physicochemical Properties of SRX3177

Property	Value	
Molecular Weight	584.69 g/mol [4]	
Exact Mass	584.2206 g/mol [5]	
Appearance	Solid powder	
Solubility	Soluble in DMSO (25 mg/mL)[5]	
Storage	Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months.[4]	

Signaling Pathways and Mechanism of Action

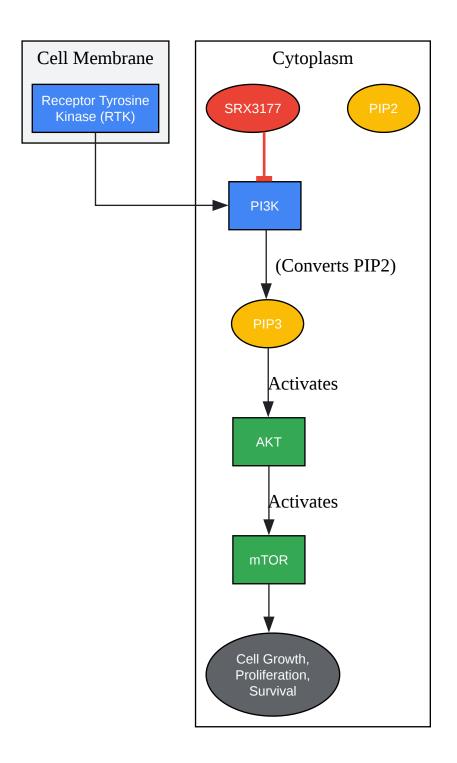
SRX3177 exerts its biological effects by concurrently inhibiting three critical signaling nodes: the PI3K/AKT/mTOR pathway, the CDK4/6-Rb pathway, and BRD4-mediated transcription.

PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. **SRX3177** inhibits multiple isoforms of PI3K, thereby blocking the downstream phosphorylation



of AKT and other effector proteins. This leads to the suppression of pro-survival signals and can induce apoptosis in cancer cells.



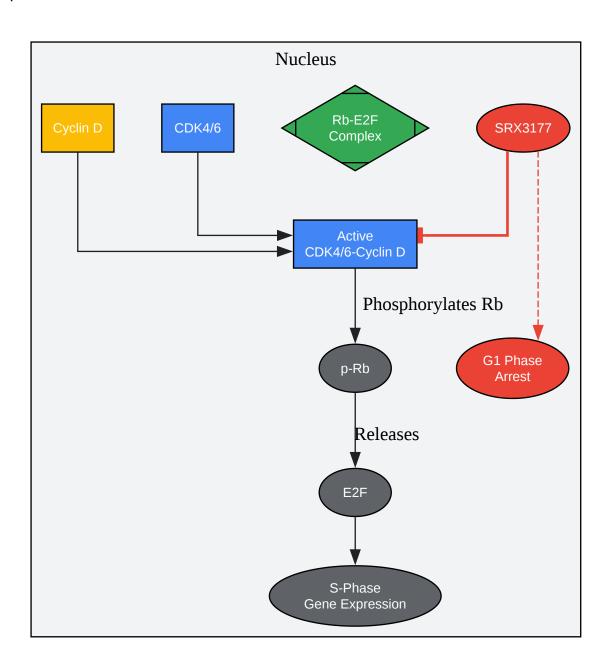
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Diagram 1: Inhibition of the PI3K/AKT/mTOR Pathway by **SRX3177**.



CDK4/6-Rb Pathway Inhibition

CDK4 and CDK6 are key regulators of the cell cycle, specifically the G1 to S phase transition. They phosphorylate the Retinoblastoma (Rb) protein, leading to the release of E2F transcription factors and subsequent expression of genes required for DNA replication. By inhibiting CDK4/6, **SRX3177** prevents Rb phosphorylation, causing cell cycle arrest at the G1 checkpoint.



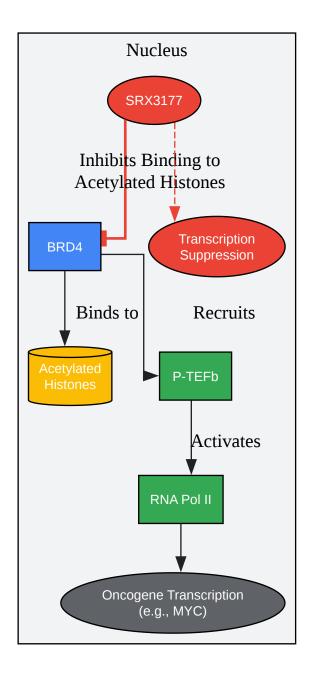
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Diagram 2: SRX3177-mediated Inhibition of the CDK4/6-Rb Pathway.

BRD4-Mediated Transcription Inhibition

BRD4, a member of the BET family, is an epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to promoters and enhancers of key oncogenes, such as MYC. **SRX3177** competitively binds to the bromodomains of BRD4, displacing it from chromatin and thereby downregulating the expression of target oncogenes.



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Diagram 3: Inhibition of BRD4-mediated Transcription by SRX3177.

Quantitative Data Summary

SRX3177 has been shown to be a potent inhibitor of its targets and exhibits significant cytotoxic and antiviral activity.

Table 3: In Vitro Inhibitory Activity of SRX3177

Target	IC50
BRD4 (BD1)	33 nM[1][2]
BRD4 (BD2)	89 nM[1][2]
ΡΙ3Κα	79 nM[1][2]
ΡΙ3Κδ	83 nM[1][2]
РІЗКу	3.18 μM[1][2]
CDK4	<2.5 nM[1][2]
CDK6	3.3 nM[1][2]

Table 4: Cellular Activity of SRX3177

Cell Line	Assay	Value
Calu-3	Cytotoxicity (CC50, 48h)	4.57 μM[1]
Calu-3	SARS-CoV-2 Omicron Inhibition (IC50, 24h)	0.25 μM[1]
Mino, Granta-519, Jeko-1 (Mantle Cell Lymphoma)	Antitumor Activity (IC50)	Nanomolar range[4]
CHLA-136, SMS-KNCR, CHLA-255 (Neuroblastoma)	Antitumor Activity (IC50)	Nanomolar range[4]
HepG3, Hep3B, Huh7 (Hepatocellular Carcinoma)	Antitumor Activity (IC50)	Nanomolar range[4]



Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of **SRX3177**. These are generalized methods and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT-based)

This assay measures the metabolic activity of cells as an indicator of cell viability.



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Diagram 4: General workflow for an MTT-based cell viability assay.

Methodology:

- Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat cells with a serial dilution of SRX3177 (and appropriate vehicle controls) and incubate for the desired time period (e.g., 48 or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.



 Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or CC50 values by plotting the data using a non-linear regression model.

Western Blotting for Phospho-Protein Analysis

This technique is used to detect the phosphorylation status of downstream targets of PI3K (e.g., p-Akt) and CDK4/6 (e.g., p-Rb).

Methodology:

- Cell Treatment and Lysis: Treat cells with SRX3177 for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated protein of interest (e.g., anti-p-Akt, anti-p-Rb) and the total protein as a loading control, typically overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.



Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if **SRX3177** affects the binding of BRD4 to specific gene promoters or enhancers (e.g., the MYC promoter).

Methodology:

- Cross-linking: Treat cells with SRX3177, followed by cross-linking of proteins to DNA with formaldehyde.
- Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
- Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD4.
 Use a non-specific IgG as a negative control.
- Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/Gconjugated magnetic beads.
- Washes: Wash the beads to remove non-specifically bound chromatin.
- Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.
- DNA Purification: Purify the DNA from the eluted samples.
- Analysis: Quantify the amount of a specific DNA sequence (e.g., the MYC promoter) in the immunoprecipitated samples using quantitative PCR (qPCR). The results are typically expressed as a percentage of the input chromatin.

Conclusion

SRX3177 is a promising multi-targeted inhibitor with a well-defined mechanism of action against key cancer-related pathways. Its ability to simultaneously inhibit CDK4/6, PI3K, and BRD4 provides a strong rationale for its further investigation as a potential therapeutic agent in various cancers. The experimental protocols outlined in this guide provide a foundation for researchers to explore the biological activities and therapeutic potential of this and similar multitargeted compounds.



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